molecular formula C18H14Cl2N4O2 B14919244 2-(2,4-dichlorophenoxy)-N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide

2-(2,4-dichlorophenoxy)-N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide

Cat. No.: B14919244
M. Wt: 389.2 g/mol
InChI Key: VAZYBVGOGMKOMT-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-DICHLOROPHENOXY)-N’~1~-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with a molecular formula of C19H21Cl2N3O2. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a dichlorophenoxy group and a pyrazolyl group, makes it a subject of interest for researchers.

Preparation Methods

The synthesis of 2-(2,4-DICHLOROPHENOXY)-N’~1~-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 3-phenyl-1H-pyrazole-4-carbaldehyde under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

2-(2,4-DICHLOROPHENOXY)-N’~1~-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(2,4-DICHLOROPHENOXY)-N’~1~-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N’~1~-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar compounds to 2-(2,4-DICHLOROPHENOXY)-N’~1~-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE include:

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.

    3-Phenyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.

    Hydrazides: Compounds containing the hydrazide functional group, which can undergo similar reactions.

The uniqueness of 2-(2,4-DICHLOROPHENOXY)-N’~1~-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE lies in its combined structural features, which confer specific chemical and biological properties .

Properties

Molecular Formula

C18H14Cl2N4O2

Molecular Weight

389.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]acetamide

InChI

InChI=1S/C18H14Cl2N4O2/c19-14-6-7-16(15(20)8-14)26-11-17(25)23-21-9-13-10-22-24-18(13)12-4-2-1-3-5-12/h1-10H,11H2,(H,22,24)(H,23,25)/b21-9+

InChI Key

VAZYBVGOGMKOMT-ZVBGSRNCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C=NN2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.